1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one
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Overview
Description
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE is a complex organic compound that features a unique combination of isoquinoline, pyrrole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)ethanone
- 1-(4-Fluorophenyl)-4a-hydroxy octahydro-2(1H)-isoquinolinylmethanone
Uniqueness
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)-1-PROPANONE is unique due to its specific combination of isoquinoline, pyrrole, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C20H26N2O2S/c23-19(22-11-8-20(24)7-2-1-5-17(20)14-22)13-18(16-6-12-25-15-16)21-9-3-4-10-21/h3-4,6,9-10,12,15,17-18,24H,1-2,5,7-8,11,13-14H2 |
InChI Key |
QHWXDGZRYGJATN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CC(C3=CSC=C3)N4C=CC=C4)O |
Origin of Product |
United States |
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